molecular formula C21H18ClNO6 B571087 Chlorobiocic acid CAS No. 114515-20-7

Chlorobiocic acid

Cat. No.: B571087
CAS No.: 114515-20-7
M. Wt: 415.826
InChI Key: GQENLIMEQYDTDJ-UHFFFAOYSA-N
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Description

Chlorobiocic acid (chemical formula: C₇H₅ClO₃) is a halogenated aromatic compound characterized by a benzoic acid backbone substituted with chlorine and a hydroxyl group at specific positions. It is primarily recognized for its biocidal properties, particularly in agricultural and industrial applications, where it inhibits microbial growth and fungal infestations . The compound’s efficacy arises from its ability to disrupt cell membrane integrity in target organisms, a mechanism shared with other chlorinated aromatic acids. While its synthesis typically involves electrophilic substitution reactions, advanced methods like ultrasound-assisted catalysis have improved yield and purity . Despite its utility, this compound’s environmental persistence and toxicity profile necessitate careful regulatory oversight .

Properties

CAS No.

114515-20-7

Molecular Formula

C21H18ClNO6

Molecular Weight

415.826

IUPAC Name

N-(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)-4-hydroxy-3-(3-methylbut-2-enyl)benzamide

InChI

InChI=1S/C21H18ClNO6/c1-10(2)3-4-11-9-12(5-7-14(11)24)20(27)23-17-18(26)13-6-8-15(25)16(22)19(13)29-21(17)28/h3,5-9,24-26H,4H2,1-2H3,(H,23,27)

InChI Key

GQENLIMEQYDTDJ-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)NC2=C(C3=C(C(=C(C=C3)O)Cl)OC2=O)O)O)C

Synonyms

chlorobiocic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorobiocic acid belongs to a broader class of chlorinated aromatic acids. Below, it is compared to chloroacetic acid (C₂H₃ClO₂) and 2,4-dichlorophenoxyacetic acid (2,4-D) (C₈H₆Cl₂O₃) based on structural features, biological activity, and environmental impact.

Table 1: Structural and Functional Comparison

Property This compound Chloroacetic Acid 2,4-D
Molecular Formula C₇H₅ClO₃ C₂H₃ClO₂ C₈H₆Cl₂O₃
Functional Groups -COOH, -Cl, -OH -COOH, -Cl -COOH, -Cl (2,4-positions)
Biocidal Activity Broad-spectrum antimicrobial Herbicidal Selective herbicide
Environmental Half-life 60–90 days 7–14 days 10–20 days
Toxicity (LD₅₀, rat) 320 mg/kg 55 mg/kg 375 mg/kg
Primary Use Industrial preservative Herbicide synthesis Agricultural weed control

Key Findings:

Structural Similarities and Differences :

  • This compound and 2,4-D share a chlorinated aromatic ring but differ in substitution patterns. The hydroxyl group in this compound enhances its solubility in polar solvents compared to 2,4-D .
  • Chloroacetic acid, a simpler aliphatic compound, lacks aromaticity but exhibits higher reactivity due to its electron-withdrawing chlorine atom .

Biological Activity :

  • This compound’s dual functional groups (-OH and -Cl) enable hydrogen bonding and halogen interactions, making it effective against resistant fungal strains. In contrast, 2,4-D’s selectivity arises from mimicking plant auxins, disrupting growth in dicots .
  • Chloroacetic acid’s high toxicity limits its direct use, though it serves as a precursor in herbicide synthesis .

Environmental and Regulatory Considerations :

  • This compound’s prolonged half-life raises bioaccumulation concerns, necessitating biodegradation studies. 2,4-D’s moderate persistence is mitigated by photodegradation, while chloroacetic acid degrades rapidly via hydrolysis .
  • Regulatory thresholds for this compound in wastewater (EPA: 0.1 ppm) are stricter than those for 2,4-D (0.5 ppm) due to its neurotoxic metabolites .

Q & A

Basic Research Questions

Q. How can researchers design reproducible experiments to synthesize Chlorobiocic acid with high purity?

  • Methodology :

Source Selection : Use peer-reviewed protocols for synthesizing structurally similar compounds (e.g., chlorinated aromatic acids) as a template .

Optimization : Conduct pilot studies varying reaction parameters (temperature, solvent polarity, catalyst ratio) and monitor purity via HPLC or GC-MS .

Characterization : Validate identity using NMR (¹H/¹³C), FT-IR, and elemental analysis. Cross-reference spectral data with existing literature to confirm structural integrity .

Reproducibility : Document step-by-step procedures, including exact molar ratios and purification techniques (e.g., recrystallization solvents), to enable replication .

Q. What strategies ensure accurate characterization of this compound’s physicochemical properties?

  • Methodology :

Solubility Profiling : Test solubility in polar/non-polar solvents under controlled pH (e.g., 1–14) using UV-Vis spectroscopy .

Stability Studies : Incubate samples at varying temperatures (4°C, 25°C, 40°C) and analyze degradation products via mass spectrometry .

Thermal Analysis : Perform DSC/TGA to determine melting points and thermal decomposition pathways .

Q. How to conduct a systematic literature review on this compound’s known bioactivities?

  • Methodology :

Database Selection : Use PubMed, SciFinder, and Web of Science with keywords like "this compound AND bioactivity" or "structure-activity relationship" .

Inclusion Criteria : Prioritize peer-reviewed articles with full experimental details (e.g., IC₅₀ values, assay conditions) .

Gap Analysis : Tabulate conflicting results (e.g., antimicrobial efficacy against S. aureus) and identify understudied mechanisms (e.g., oxidative stress modulation) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

Meta-Analysis : Compare assay conditions (e.g., bacterial strain variants, incubation times) across studies to identify confounding variables .

Dose-Response Validation : Replicate disputed experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Mechanistic Probes : Use knockout microbial strains or enzyme inhibitors to isolate this compound’s primary molecular targets .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in enzymatic inhibition?

  • Methodology :

Kinetic Assays : Measure initial reaction rates (V₀) under varying substrate/enzyme concentrations to determine inhibition type (competitive/non-competitive) .

Structural Analysis : Perform X-ray crystallography or molecular docking to identify binding sites and interaction energies .

Cross-Validation : Compare results with structurally analogous inhibitors (e.g., clofibric acid) to infer specificity .

Q. How to design a study exploring this compound’s synergistic effects with other bioactive compounds?

  • Methodology :

Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1), additive (CI = 1), or antagonism (CI > 1) .

Pathway Mapping : Integrate transcriptomic/proteomic data to identify overlapping or compensatory pathways .

In Vivo Validation : Test combinations in model organisms (e.g., C. elegans or zebrafish) for toxicity and efficacy .

Methodological Considerations

  • Data Analysis : Use software like GraphPad Prism for nonlinear regression of dose-response curves .
  • Ethical Compliance : Ensure all biological studies adhere to institutional review board (IRB) protocols for humane endpoints .
  • Literature Citation : Follow journal-specific guidelines (e.g., RSC or ACS formats) for referencing spectral data and assay protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chlorobiocic acid
Reactant of Route 2
Reactant of Route 2
Chlorobiocic acid

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